![molecular formula C7H5Cl2F3N2 B14748454 1-Chloro-1-[4-chloro-2-(trifluoromethyl)phenyl]hydrazine](/img/structure/B14748454.png)
1-Chloro-1-[4-chloro-2-(trifluoromethyl)phenyl]hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-1-[4-chloro-2-(trifluoromethyl)phenyl]hydrazine is an organic compound characterized by the presence of chlorine, trifluoromethyl, and hydrazine functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-1-[4-chloro-2-(trifluoromethyl)phenyl]hydrazine typically involves the reaction of 4-chloro-2-(trifluoromethyl)aniline with chlorinating agents under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes, utilizing advanced equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-1-[4-chloro-2-(trifluoromethyl)phenyl]hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in the formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
1-Chloro-1-[4-chloro-2-(trifluoromethyl)phenyl]hydrazine has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Chloro-1-[4-chloro-2-(trifluoromethyl)phenyl]hydrazine involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
- 1-Chloro-4-(trifluoromethyl)benzene
- 4-Chloro-2-(trifluoromethyl)aniline
- 4-Chloro-2-(trifluoromethyl)phenylhydrazine
Comparison: 1-Chloro-1-[4-chloro-2-(trifluoromethyl)phenyl]hydrazine is unique due to the presence of both chlorine and trifluoromethyl groups, which impart distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific research and industrial applications.
Propiedades
Fórmula molecular |
C7H5Cl2F3N2 |
|---|---|
Peso molecular |
245.03 g/mol |
Nombre IUPAC |
1-chloro-1-[4-chloro-2-(trifluoromethyl)phenyl]hydrazine |
InChI |
InChI=1S/C7H5Cl2F3N2/c8-4-1-2-6(14(9)13)5(3-4)7(10,11)12/h1-3H,13H2 |
Clave InChI |
CCLGTKRRARLRFX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)C(F)(F)F)N(N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


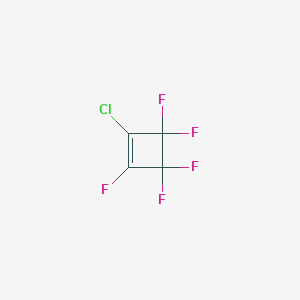



![(3E)-3-[(4,5-dimethoxy-2-nitrophenyl)methylidene]oxolan-2-one](/img/structure/B14748397.png)

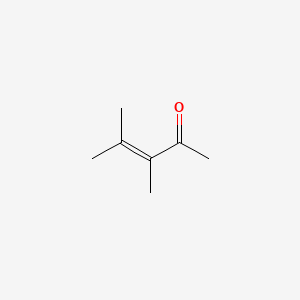
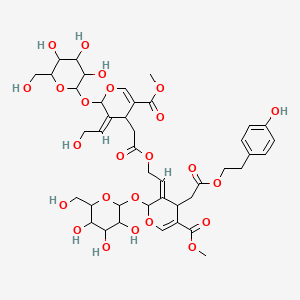
![Spiro[4.7]dodecane](/img/structure/B14748417.png)
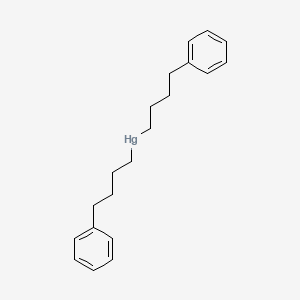
![9-Thiabicyclo[3.3.1]nonane](/img/structure/B14748427.png)
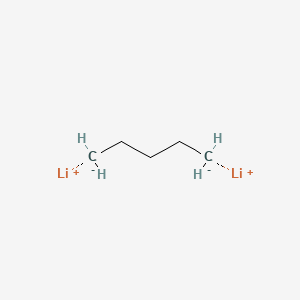
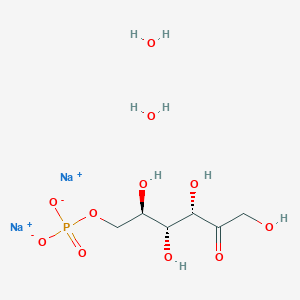
![2-[2-(2-aminopropanoylamino)propanoylamino]-N-[4-(hydroxymethyl)phenyl]butanediamide](/img/structure/B14748446.png)
